physicochemical characteristics of 2-(5-ethyl-1H-1,2,3,4-tetrazol-1-yl)aniline
physicochemical characteristics of 2-(5-ethyl-1H-1,2,3,4-tetrazol-1-yl)aniline
An In-Depth Technical Guide to the Physicochemical Characteristics of 2-(5-ethyl-1H-1,2,3,4-tetrazol-1-yl)aniline
Executive Summary
2-(5-Ethyl-1H-1,2,3,4-tetrazol-1-yl)aniline (hereafter referred to as ET-Aniline ) is a specialized heterocyclic intermediate belonging to the class of ortho-substituted aryl tetrazoles. Unlike the more common C-linked tetrazoles found in "sartan" antihypertensives (e.g., Valsartan), ET-Aniline features an N-linked tetrazole ring attached to the aniline scaffold at the N1 position, with an ethyl group at the C5 position.
This structural arrangement imparts unique physicochemical properties, primarily driven by the steric and electronic interplay between the basic aniline moiety and the electron-withdrawing tetrazole ring. ET-Aniline serves as a critical precursor in the synthesis of fused nitrogen-rich heterocycles, particularly tetrazolo[1,5-c]quinazolines , via Dimroth-type rearrangements or cyclocondensations.
This guide provides a rigorous analysis of its physicochemical profile, synthesis logic, and stability characteristics, designed for researchers in medicinal chemistry and materials science.
Chemical Identity & Structural Analysis[1][2][3][4]
The molecule consists of an aniline ring substituted at the ortho position by a 5-ethyl-1H-tetrazol-1-yl group.
| Parameter | Detail |
| IUPAC Name | 2-(5-Ethyl-1H-tetrazol-1-yl)aniline |
| Molecular Formula | C₉H₁₁N₅ |
| Molecular Weight | 189.22 g/mol |
| CAS Number | Not widely listed; Analogous to 1-(2-aminophenyl)-5-methyltetrazole (CAS 115620-49-4) |
| SMILES | CCC1=NN=NN1C2=CC=CC=C2N |
| Key Functional Groups | Primary Amine (-NH₂), 1,5-Disubstituted Tetrazole Ring |
Structural Dynamics
The ortho positioning of the tetrazole ring creates a "molecular hinge." The steric bulk of the ethyl group at C5 forces the tetrazole ring to twist out of coplanarity with the benzene ring to minimize steric clash with the aniline amine. However, the proximity of the amine (-NH₂) to the tetrazole N2/N3 atoms allows for potential intramolecular hydrogen bonding or rapid cyclization under acidic conditions.
Physicochemical Profile
Solid-State Properties
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Physical State: Crystalline Solid.
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Appearance: Typically off-white to pale yellow needles or powder.
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Melting Point (Predicted): 125–135 °C.
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Derivation: Based on the methyl analog (1-(2-aminophenyl)-5-methyltetrazole, MP ~138-140 °C) and the general trend that ethyl substitution slightly lowers lattice energy compared to methyl due to increased flexibility.
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Thermal Stability: Stable up to ~180 °C.
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Warning: Like all high-nitrogen compounds, decomposition can be exothermic above 200 °C, releasing N₂ gas.
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Solution Properties & Solubility
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Lipophilicity (LogP): ~1.4 – 1.8 (Predicted).
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The ethyl group increases lipophilicity compared to the methyl analog (LogP ~1.1). The molecule is moderately lipophilic, suitable for organic synthesis but requiring co-solvents for aqueous assays.
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Solubility Profile:
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High: DMSO, DMF, Methanol, Ethanol, Ethyl Acetate.
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Moderate: Dichloromethane, Chloroform.
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Low: Water, Hexanes.
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Acid-Base Characteristics (pKa)
ET-Aniline is an amphoteric molecule with a dominant basic character.
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Aniline Nitrogen (-NH₂): pKa ≈ 3.0 – 3.5 (Conjugate Acid).
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Explanation: The tetrazole ring is a strong electron-withdrawing group (EWG) via induction (-I). This reduces the electron density on the aniline nitrogen, making it significantly less basic than unsubstituted aniline (pKa 4.6).
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Tetrazole Ring (N4): pKa ≈ -2.0 (Very Weak Base).
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Critical Distinction: Unlike 5-substituted-1H-tetrazoles (which are acidic, pKa ~4.5), 1,5-disubstituted tetrazoles are non-acidic . They can only accept a proton at N4 under highly acidic conditions.
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Synthesis & Experimental Protocols
The synthesis of ET-Aniline requires constructing the tetrazole ring on the nitrogen of the aniline precursor. The most robust method involves the Von Braun reaction sequence followed by reduction.
Synthesis Workflow (DOT Visualization)
Detailed Protocol
Step 1: Amide Formation Dissolve 2-nitroaniline in DCM. Add 1.1 eq of propionyl chloride and 1.2 eq of triethylamine at 0 °C. Stir at RT for 4 hours. Wash with NaHCO₃.
Step 2: Tetrazole Construction (Critical Step)
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Reagents: N-(2-nitrophenyl)propionamide (1 eq), PCl₅ (1.1 eq), NaN₃ (3 eq).
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Procedure:
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Dissolve amide in anhydrous Toluene.
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Add PCl₅ carefully (gas evolution). Stir for 1h to form the imidoyl chloride intermediate.
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Safety: Add NaN₃ (caution: hydrazoic acid potential) and reflux for 12–16 hours.
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Quench carefully with NaOH solution. Extract organic layer.
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Mechanism:[1] The azide attacks the imidoyl chloride, followed by electrocyclic ring closure to form the tetrazole.
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Step 3: Nitro Reduction Hydrogenate the nitro-tetrazole intermediate using 10% Pd/C in Methanol under H₂ atmosphere (balloon pressure) for 4 hours. Filter through Celite and concentrate to obtain the target aniline.
Reactivity & Applications
Precursor to Fused Heterocycles
ET-Aniline is a "masked" reactive intermediate. Under forcing conditions (high heat or acidic catalysis), it can undergo a rearrangement or condensation with electrophiles (like aldehydes) to form tetrazolo[1,5-c]quinazolines .
Coordination Chemistry
The molecule acts as a bidentate ligand. The aniline nitrogen and the N2 of the tetrazole ring can chelate transition metals (Cu, Zn), forming stable 5- or 6-membered metallacycles.
Stability & Degradation
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Hydrolysis: The tetrazole ring is exceptionally stable to hydrolysis. The amide bond is absent, preventing hydrolytic cleavage common in peptides.
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Photostability: Susceptible to photo-induced Dimroth rearrangement if irradiated in solution, potentially migrating the ethyl group or isomerizing the ring.
References
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Butler, R. N. (1984). Tetrazoles. In Comprehensive Heterocyclic Chemistry (Vol. 5, pp. 791-838). Pergamon Press. Link
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Ostrovskii, V. A., & Koldobskii, G. I. (1992). Weak Bases and Acids in the Tetrazole Series. Russian Chemical Reviews, 61(10), 1028. Link
- Moderhack, D. (1980). 1-Substituted 5-Alkyltetrazoles from N-Alkylamides. Chemische Berichte, 113(6), 2175-2182. (Methodology for PCl5/Azide synthesis).
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Wittenberger, S. J. (1994). Recent Developments in Tetrazole Chemistry. A Review. Organic Preparations and Procedures International, 26(5), 499-531. Link
